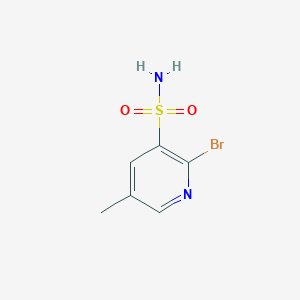

2-Bromo-5-methylpyridine-3-sulfonamide

Description

Significance of Pyridine-Sulfonamide Scaffolds in Chemical Research

The pyridine (B92270) ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic compounds, including many established drugs. chemimpex.comresearchgate.net Its nitrogen atom imparts unique electronic properties and potential for hydrogen bonding, making it a key component in designing molecules that can interact with biological targets. chemimpex.comresearchgate.net

When combined with a sulfonamide functional group (-SO₂NH₂), the resulting pyridine-sulfonamide scaffold becomes a privileged structure in drug discovery. Sulfonamides themselves are a well-established class of therapeutic agents, most famously known for their antibacterial properties. researchgate.net The fusion of these two moieties can lead to compounds with a wide spectrum of biological activities. Research has shown that pyridine-sulfonamide derivatives exhibit potential as:

Anticancer Agents: Certain pyridine-sulfonamide hybrids have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov

Antiviral and Antimicrobial Agents: Novel classes of pyridine-based N-sulfonamides have demonstrated promising antiviral and antimicrobial potency. acs.org

Enzyme Inhibitors: The structural features of pyridine-sulfonamides make them suitable candidates for designing inhibitors of various enzymes, such as carbonic anhydrases. nih.gov

The versatility of this scaffold allows for extensive chemical modification, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with specific biological targets.

Academic Context and Research Gaps for 2-Bromo-5-methylpyridine-3-sulfonamide

Despite the broad interest in pyridine-sulfonamide derivatives, a thorough review of scientific databases reveals a significant research gap concerning this compound. Publicly accessible information is primarily limited to its basic chemical identifiers.

| Identifier | Value |

|---|---|

| CAS Number | 1862549-86-7 |

| Molecular Formula | C₆H₇BrN₂O₂S |

| Molecular Weight | 251.10 g/mol |

The lack of published research on its synthesis, characterization, and potential applications suggests that this compound is likely a novel or underexplored compound. It may exist as a synthetic intermediate that has been prepared in-house by chemical suppliers or research institutions but has not yet been the subject of a dedicated academic study.

This presents a clear opportunity for future research. A systematic investigation into the synthesis of this compound could provide a new building block for medicinal chemists. Subsequent studies could then explore its reactivity and potential to be elaborated into a library of more complex molecules for biological screening. The presence of the bromine atom is particularly noteworthy, as it provides a reactive handle for cross-coupling reactions, a powerful tool in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.

Structure

3D Structure

Properties

Molecular Formula |

C6H7BrN2O2S |

|---|---|

Molecular Weight |

251.10 g/mol |

IUPAC Name |

2-bromo-5-methylpyridine-3-sulfonamide |

InChI |

InChI=1S/C6H7BrN2O2S/c1-4-2-5(12(8,10)11)6(7)9-3-4/h2-3H,1H3,(H2,8,10,11) |

InChI Key |

DFRRQKGTZSEOPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)Br)S(=O)(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Bromo 5 Methylpyridine 3 Sulfonamide

Strategic Approaches to Sulfonamide Moiety Introduction

The formation of the sulfonamide group on the 2-bromo-5-methylpyridine (B20793) core is a critical transformation. The most common and direct precursor for this functionalization is 2-bromo-5-methylpyridine-3-sulfonyl chloride. The synthesis of this intermediate can be approached via diazotization of 2-bromo-5-methylpyridin-3-amine, followed by a reaction with sulfur dioxide in the presence of a copper catalyst.

Nucleophilic Reaction Pathways with Amines and Sulfonating Reagents

The classical and most widely employed method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. eurjchem.com In the context of 2-bromo-5-methylpyridine-3-sulfonamide, the precursor 2-bromo-5-methylpyridine-3-sulfonyl chloride would be treated with a source of ammonia.

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. This substitution at the sulfonyl sulfur is generally discussed in terms of a concerted SN2-type mechanism or an addition-elimination pathway involving a pentavalent intermediate. mdpi.comnih.gov The reactivity can be influenced by the solvent, nucleophile, and electronic properties of the pyridine (B92270) ring. mdpi.com

Table 1: Illustrative Nucleophilic Substitution for Sulfonamide Formation

| Reactant A | Reactant B | Product | General Conditions |

|---|---|---|---|

| 2-Bromo-5-methylpyridine-3-sulfonyl chloride | Ammonia (aq. or gas) | This compound | Aprotic solvent (e.g., THF, DCM), often at low to ambient temperature |

| 2-Bromo-5-methylpyridine-3-sulfonyl chloride | Primary Amine (R-NH₂) | N-Alkyl-2-bromo-5-methylpyridine-3-sulfonamide | Aprotic solvent, often with a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge HCl |

Modern Flow-Based and Telescoped Synthesis Techniques

Modern synthetic chemistry increasingly utilizes continuous flow and telescoped (one-pot) processes to enhance safety, efficiency, and scalability. acs.org The synthesis of sulfonamides is well-suited to these technologies. A flow-based synthesis of this compound could involve pumping a solution of the corresponding sulfonyl chloride through a reactor coil while simultaneously introducing a stream of an amine solution. acs.orgresearchgate.net This method offers precise control over reaction parameters like temperature, pressure, and residence time, which can improve yield and purity. researchgate.net

Organometallic Reagent-Mediated Sulfonamide Formation

Organometallic intermediates provide a powerful alternative for constructing the C-S bond necessary for the sulfonamide group. A general one-pot method involves the formation of a Grignard reagent from an aryl bromide, which then reacts with sulfur dioxide, followed by treatment with sulfuryl chloride and finally an amine. nih.gov

Applying this to a suitable precursor, one could envision a pathway where an organometallic derivative of the pyridine ring is generated and intercepted by a sulfur dioxide surrogate like DABSO (the adduct of SO₂ with DABCO). The resulting sulfinate intermediate can then be converted to the sulfonamide. nih.gov This strategy avoids the direct use of gaseous and toxic sulfur dioxide.

Bromine-Lithium Exchange Reactions and Subsequent Functionalization

Bromine-lithium exchange is a highly efficient method for generating organolithium species from aryl bromides, typically using an alkyllithium reagent like n-butyllithium at low temperatures. nih.govacs.org This reaction is often very fast and can be performed with high regioselectivity. nih.gov

For the synthesis of this compound, a potential precursor would be 2,3-dibromo-5-methylpyridine (B1296319). A selective bromine-lithium exchange at the 3-position would generate 2-bromo-5-methyl-3-lithiopyridine. This powerful nucleophile can then be trapped with an electrophilic sulfur source.

Synthetic Sequence via Bromine-Lithium Exchange:

Lithiation: 2,3-dibromo-5-methylpyridine reacts with one equivalent of n-BuLi at -78 °C in a solvent like THF to selectively form the 3-lithiated species. nih.gov

Sulfinylation: The organolithium intermediate is reacted with sulfur dioxide (or a surrogate) to form a lithium sulfinate salt.

Chlorination: The sulfinate is converted to the corresponding sulfonyl chloride using a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride.

Amination: The crude sulfonyl chloride is then reacted with ammonia to furnish the final sulfonamide product.

This sequence allows for the introduction of the sulfonamide precursor group at a specific position, leveraging the difference in reactivity of the bromine atoms on the pyridine ring. nih.gov

Alternative Precursors and Functional Group Interconversions for Sulfonamide Synthesis

Beyond the standard sulfonyl chloride route, other functional group interconversions can lead to the desired sulfonamide. One important alternative starts with heteroaryl thiols. An oxidative coupling of a thiol with an amine can directly generate the sulfonamide, avoiding the need for unstable and toxic sulfonyl chlorides. rsc.orgresearchgate.net While this requires the synthesis of 2-bromo-5-methylpyridine-3-thiol, it represents a milder and potentially more sustainable approach.

Another key strategy relies on the Sandmeyer reaction. The readily accessible 2-bromo-5-methylpyridin-3-amine can be converted to a diazonium salt. chemicalbook.com Subsequent reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst yields the desired 2-bromo-5-methylpyridine-3-sulfonyl chloride, which can then be aminated as previously described.

Synthesis of Halogenated and Methylated Pyridine Precursors

The availability of appropriately substituted pyridine precursors is foundational to the synthesis of the target molecule. Various methods exist for the preparation of key intermediates like 2-bromo-5-methylpyridine and its 3-amino derivative.

The synthesis of 2,3-dichloro-5-methylpyridine, a potential precursor, can be achieved from pyridone through chlorination reactions. patsnap.com For instance, reacting pyridone with chlorine and phosgene (B1210022) in the presence of ferric chloride can yield a mixture of 2-chloro-5-methylpyridine (B98176) and 2,3-dichloro-5-methylpyridine, with the product ratio being dependent on the reaction conditions. patsnap.com

A common route to prepare brominated pyridines involves the Sandmeyer reaction on aminopyridines. For example, 2-amino-3-methyl-5-bromopyridine can be converted to 2,5-dibromo-3-methylpyridine (B189406) using sodium nitrite (B80452) in a hydrobromic acid solution with a cuprous bromide catalyst. google.com

A crucial intermediate for introducing the 3-sulfonamide group is 2-bromo-5-methylpyridin-3-amine. Its synthesis is typically accomplished through the reduction of a nitro-group precursor. chemicalbook.com

Table 2: Synthesis of Key Pyridine Precursors

| Product | Starting Material(s) | Key Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| 2-Bromo-5-methyl-3-nitropyridine (B1280105) | 2-Hydroxy-5-methyl-3-nitropyridine | POBr₃, DMF | 86% | chemicalbook.com |

| 2-Bromo-5-methylpyridin-3-amine | 2-Bromo-5-methyl-3-nitropyridine | Iron powder, Acetic acid | 93% | chemicalbook.com |

| 2,3-Dichloro-5-methylpyridine | Pyridone | Toluene, Ferric chloride, Phosgene, Chlorine | ~83% (of 2,3-dichloro isomer) | patsnap.com |

These precursor syntheses illustrate the multi-step sequences often required in heterocyclic chemistry. The choice of a specific route depends on factors such as starting material availability, scalability, and the desired regiochemical outcome for subsequent functionalization steps.

Direct Halogenation Strategies

Direct halogenation of a pre-functionalized pyridine ring offers a convergent approach to this compound. The success of such strategies hinges on the careful control of regioselectivity, which is dictated by the electronic nature of the existing substituents and the choice of halogenating agent and reaction conditions.

Selective Bromination and Fluorination Protocols

The selective introduction of a bromine atom at the C-2 position of a 5-methylpyridine-3-sulfonamide (B1505339) precursor is a challenging yet crucial transformation. The electron-withdrawing nature of the sulfonamide group at C-3 and the electron-donating methyl group at C-5 direct electrophilic attack. While direct fluorination is often more complex and requires specialized reagents, bromination can be achieved with a variety of electrophilic bromine sources. The precise conditions, including solvent, temperature, and catalyst, must be finely tuned to favor the desired 2-bromo isomer over other potential products.

Application of N-Bromosuccinimide (NBS) in Pyridine Bromination

N-Bromosuccinimide (NBS) is a widely utilized reagent for the selective bromination of aromatic and heteroaromatic compounds. Its application in the bromination of pyridine derivatives is well-documented, often proceeding via a radical or an electrophilic pathway depending on the reaction conditions. For the synthesis of this compound, the use of NBS in a suitable solvent system, potentially in the presence of a radical initiator or an acid catalyst, can facilitate the regioselective introduction of the bromine atom at the desired position. The reactivity of the pyridine ring is influenced by the substituents, and the sulfonamide group's directing effects must be considered to optimize the yield of the target compound.

Multi-Step Synthesis from Substituted Pyridines

Multi-step synthetic routes provide a more controlled and often more versatile approach to constructing complex molecules like this compound. These strategies involve the sequential introduction and modification of functional groups on a simpler pyridine core.

Diazotization and Fluorination Routes

A plausible multi-step synthesis can commence from a readily available aminopyridine precursor, such as 3-amino-5-methylpyridine. The amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups. For the introduction of a halogen, the Sandmeyer reaction is a classic and effective method. Specifically, diazotization of an appropriately substituted aminopyridine followed by treatment with a fluoride (B91410) source could be a viable, albeit challenging, route to a fluorinated analogue. The Sandmeyer reaction, traditionally used for introducing chlorine and bromine, can be adapted for fluorination under specific conditions.

A potential synthetic sequence is outlined below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 3-Amino-5-methylpyridine | 1. NaNO₂, H₂SO₄2. CuBr, HBr | 3-Bromo-5-methylpyridine |

| 2 | 3-Bromo-5-methylpyridine | Fuming H₂SO₄, SO₃ | 5-Bromo-3-methylpyridine-2-sulfonic acid |

| 3 | 5-Bromo-3-methylpyridine-2-sulfonic acid | PCl₅ or SOCl₂ | 5-Bromo-3-methylpyridine-2-sulfonyl chloride |

| 4 | 5-Bromo-3-methylpyridine-2-sulfonyl chloride | NH₃ (aq) | This compound |

Condensation and Decarboxylation Pathways

Condensation reactions followed by decarboxylation offer another strategic avenue for the synthesis of substituted pyridines. While a direct pathway to this compound via this method is not prominently described, the principles can be applied to construct the core pyridine ring with the necessary substitution pattern. This would typically involve the condensation of smaller, functionalized building blocks to form a dihydropyridine (B1217469) intermediate, which is then oxidized and further functionalized.

Nitration-Reduction-Bromination Sequences

A robust and frequently employed strategy for the synthesis of substituted pyridines involves a nitration-reduction-bromination sequence. This approach allows for the regioselective introduction of functional groups by leveraging the directing effects of the nitro and amino groups. A hypothetical pathway for the synthesis of this compound using this strategy could begin with the nitration of a suitable 5-methylpyridine derivative.

A potential synthetic route is detailed in the following table:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 5-Methylpyridine | HNO₃, H₂SO₄ | 3-Nitro-5-methylpyridine |

| 2 | 3-Nitro-5-methylpyridine | Fe, HCl or H₂, Pd/C | 3-Amino-5-methylpyridine |

| 3 | 3-Amino-5-methylpyridine | Acetic anhydride | 3-Acetamido-5-methylpyridine |

| 4 | 3-Acetamido-5-methylpyridine | Br₂, Acetic acid | 2-Bromo-3-acetamido-5-methylpyridine |

| 5 | 2-Bromo-3-acetamido-5-methylpyridine | 1. NaNO₂, H₂SO₄2. SO₂, CuCl₂3. H₂O | 2-Bromo-5-methylpyridine-3-sulfonyl chloride |

| 6 | 2-Bromo-5-methylpyridine-3-sulfonyl chloride | NH₃ (aq) | This compound |

This sequence takes advantage of the directing properties of the substituents at each stage to control the regiochemistry of the incoming groups. The initial nitration is directed to the 3-position. Subsequent reduction to the amine provides an ortho-, para-directing group. Acetylation protects the amine and directs the subsequent bromination to the 2-position. Finally, a Sandmeyer-type reaction can be employed to convert the amino group into a sulfonyl chloride, which is then readily converted to the desired sulfonamide. A related known synthesis involves the reduction of 2-bromo-5-methyl-3-nitropyridine with iron in acetic acid to produce 3-amino-2-bromo-5-methylpyridine. chemicalbook.com

Photocatalytic Bromination Techniques

Modern synthetic chemistry increasingly favors methods that are both efficient and environmentally benign. Photocatalytic bromination represents a significant advancement over traditional techniques, which often rely on hazardous reagents like elemental bromine or N-bromosuccinimide. rsc.org These greener methods typically employ a photocatalyst, such as 9-mesityl-10-methylacridinium (B1239669) ion, which becomes activated under visible light irradiation. rsc.org

This process allows for the selective bromination of various aromatic hydrocarbons using a safer bromine source, such as aqueous hydrogen bromide, with oxygen serving as the oxidant. rsc.org The photocatalytic approach minimizes the risk of over-bromination, which can lead to complex product mixtures and costly purification steps. rsc.org While the direct application of this technique to produce this compound from 5-methylpyridine-3-sulfonamide is not extensively documented in dedicated studies, the principles represent a state-of-the-art methodology for the synthesis of brominated aromatic compounds. rsc.org

Key Reaction Pathways for this compound Derivatization

The chemical structure of this compound features several reactive sites, making it a versatile building block for creating a diverse library of derivatives. The bromine atom at the C2 position is particularly important, serving as a handle for numerous substitution and coupling reactions.

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom on the pyridine ring is susceptible to replacement by various nucleophiles through Nucleophilic Aromatic Substitution (SNAr) reactions. The electron-withdrawing character of the pyridine ring nitrogen and the adjacent sulfonamide group activates the C2 position, facilitating nucleophilic attack. In similar bromo-pyridine systems, the reactivity order for halogen leaving groups is often F > Cl ≈ Br > I. nih.gov

A wide range of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. For instance, reactions with phenols or alkoxides yield aryloxy or alkoxy derivatives, while reactions with primary or secondary amines produce the corresponding amino-pyridines.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagent Example | Product Type |

| Oxygen Nucleophile | Sodium Phenoxide (NaOPh) | 2-Aryloxy-5-methylpyridine-3-sulfonamide |

| Nitrogen Nucleophile | Piperidine | 2-(Piperidin-1-yl)-5-methylpyridine-3-sulfonamide |

| Sulfur Nucleophile | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-5-methylpyridine-3-sulfonamide |

| Carbon Nucleophile | Sodium Cyanide (NaCN) | 2-Cyano-5-methylpyridine-3-sulfonamide |

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. mdpi.com

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organohalide with an organoboron reagent. libretexts.orgnih.gov This reaction is particularly effective for aryl bromides like this compound. illinois.edu The general mechanism involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

In a typical procedure, the bromo-pyridine compound is reacted with an arylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate. mdpi.com This methodology has been successfully applied to synthesize a variety of novel pyridine derivatives from structurally similar starting materials. mdpi.com

Table 2: Examples of Suzuki-Miyaura Coupling Partners

| Boronic Acid Partner | Catalyst System | Base | Resulting Structure |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 2-Phenyl-5-methylpyridine-3-sulfonamide |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 2-(4-Methoxyphenyl)-5-methylpyridine-3-sulfonamide |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 2-(Thiophen-2-yl)-5-methylpyridine-3-sulfonamide |

| Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 2,3'-Bipyridinyl-5-methyl-3-sulfonamide derivative |

Beyond the widely used palladium catalysts, other transition metals have emerged as powerful alternatives for cross-coupling reactions. Nickel catalysts, for example, are more earth-abundant and cost-effective and have shown remarkable efficiency in Suzuki-Miyaura couplings, often with a broader substrate scope that includes challenging electrophiles. rsc.org

Other important cross-coupling reactions can also be applied to functionalize the 2-position of the pyridine ring:

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples the aryl bromide with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding 2-alkynyl-5-methylpyridine derivatives.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction that forms a carbon-nitrogen bond between the aryl bromide and an amine, providing an alternative route to 2-amino-pyridine derivatives.

Heck Coupling: This reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst.

Table 3: Overview of Other Cross-Coupling Reactions

| Reaction Name | Metal Catalyst | Coupling Partner | Bond Formed |

| Sonogashira | Palladium/Copper | Terminal Alkyne | Carbon-Carbon (C-C) |

| Buchwald-Hartwig | Palladium | Amine/Amide | Carbon-Nitrogen (C-N) |

| Heck | Palladium | Alkene | Carbon-Carbon (C-C) |

| Stille | Palladium | Organotin Reagent | Carbon-Carbon (C-C) |

| Hiyama | Palladium | Organosilicon Reagent | Carbon-Carbon (C-C) |

Oxidation and Reduction Chemistry of Pyridine and Sulfonamide Moieties

The pyridine and sulfonamide functional groups within the molecule possess distinct redox properties. The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding pyridine-N-oxide. This transformation is well-documented for analogous compounds like 2-amino-5-bromo-3-methylpyridine, which can be converted to its N-oxide derivative. sigmaaldrich.com The formation of an N-oxide significantly alters the electronic properties of the pyridine ring, making it more electron-deficient and influencing its reactivity in subsequent reactions.

The sulfonamide functional group is generally stable under many oxidizing and reducing conditions. However, under specific photocatalytic conditions, it is possible for sulfonamides to be converted into sulfonyl radical intermediates. researchgate.net This activation strategy opens up pathways for novel functionalizations that are otherwise difficult to achieve.

Functionalization of the Methyl Group

The methyl group at the 5-position of the this compound core represents a key site for synthetic elaboration, enabling the introduction of diverse functionalities to modulate the compound's physicochemical properties and biological activity. The primary strategies for the transformation of this alkyl substituent revolve around oxidation and halogenation reactions, which are well-established methods for the functionalization of methyl groups on pyridine rings.

Oxidation of the Methyl Group

Oxidation of the methyl group can lead to the formation of an alcohol, aldehyde, or carboxylic acid, each of which serves as a versatile handle for further chemical modifications. The choice of oxidant and reaction conditions dictates the extent of the oxidation.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are capable of converting the methyl group directly to a carboxylic acid. However, this transformation can be aggressive, and a user-reported reaction between 2-bromo-5-methylpyridine and potassium permanganate at 80°C was noted to be violent due to the immiscibility of the reagents nih.gov. This highlights the need for careful control of reaction parameters. A general method for the oxidation of methylpyridines to their corresponding carboxylic acids involves the use of a halogen oxidizing agent in an aqueous medium under the influence of actinic radiation google.com.

Milder and more controlled oxidation to the aldehyde stage can be achieved through a multi-step sequence. This typically involves an initial halogenation of the methyl group, followed by hydrolysis to the corresponding alcohol, and subsequent oxidation. Pyridine aldehydes are commonly prepared by the oxidation of hydroxymethylpyridines wikipedia.org. For instance, 2-pyridinemethanol (B130429) can be oxidized to 2-pyridine carboxaldehyde using a system of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and potassium bromide as catalysts with sodium hypochlorite (B82951) as the oxidizing agent patsnap.comgoogle.com. Another approach involves the selective oxidation of a related compound, 5-ethyl-2-methylpyridine, to eventually yield 6-methylpyridine-3-carbaldehyde, indicating the feasibility of such transformations on substituted pyridines researchgate.net. Oxidizing agents like selenium dioxide and ozone are also utilized for converting methyl or vinyl groups to aldehydes at the 2-position of a pyridine ring google.com.

The following table summarizes representative oxidation reactions on related methylpyridine structures.

| Starting Material | Reagents and Conditions | Product | Reference(s) |

| 2-Bromo-5-methylpyridine | Potassium permanganate, 80°C | 6-Bromonicotinic acid (anticipated) | nih.gov |

| Methylpyridines | Molecular halogen, water, actinic radiation | Pyridine carboxylic acid | google.com |

| 2-Pyridinemethanol | TEMPO, KBr, NaOCl, -10 to 25°C | 2-Pyridine carboxaldehyde | patsnap.comgoogle.com |

| 5-Ethyl-2-methylpyridine | Selective oxidation, esterification, reduction, oxidation | 6-Methylpyridine-3-carbaldehyde | researchgate.net |

Halogenation of the Methyl Group

Halogenation of the methyl group, typically through a free-radical mechanism, provides a direct route to introduce a reactive handle for subsequent nucleophilic substitution or organometallic coupling reactions. N-Bromosuccinimide (NBS) is a commonly employed reagent for the selective bromination of benzylic and allylic positions, including the methyl groups on pyridine rings daneshyari.combyjus.comchemistryscore.com. The reaction is typically initiated by light (hν) or a radical initiator.

The reactivity of methylpyridines towards free-radical bromination is influenced by the position of the methyl group on the pyridine ring. For instance, in unsymmetrical dimethylated pyridines, the regioselectivity of bromination can vary daneshyari.com. While specific studies on this compound are not detailed, the bromination of 2-methylpyridine (B31789) and 3-methylpyridine (B133936) with NBS has been reported to yield 2-bromomethylpyridine and 3-bromomethylpyridine, respectively, albeit in some cases with low yields daneshyari.com.

Chlorination of the methyl group is another viable functionalization pathway. When methylpyridines are chlorinated, the methyl group is often chlorinated first youtube.com. A method for the preparation of 2-chloromethylpyridine from 2-methylpyridine involves the use of trichloroisocyanuric acid as a chlorinating agent in the presence of a benzoyl amide catalyst patsnap.comgoogle.com.

These halogenated intermediates are valuable for further synthesis. For example, 2-chloromethylpyridine can be hydrolyzed under alkaline conditions to produce 2-pyridinemethanol, which can then be oxidized to the corresponding aldehyde as mentioned previously patsnap.comgoogle.com.

The table below outlines typical halogenation reactions for methylpyridine derivatives.

| Starting Material | Reagents and Conditions | Product | Reference(s) |

| 2-Methylpyridine | N-Bromosuccinimide (NBS) | 2-Bromomethylpyridine | daneshyari.com |

| 3-Methylpyridine | N-Bromosuccinimide (NBS) | 3-Bromomethylpyridine | daneshyari.com |

| 2-Methylpyridine | Trichloroisocyanuric acid, benzoyl amide | 2-Chloromethylpyridine | patsnap.comgoogle.com |

| 3-Methylpyridine | Hydrogen fluoride, chlorine, liquid phase, elevated temperature and pressure | 3-(Trifluoromethyl)pyridine | google.com |

Advanced Spectroscopic Characterization of 2 Bromo 5 Methylpyridine 3 Sulfonamide and Its Derivatives

Vibrational Spectroscopy Techniques

Vibrational spectroscopy provides valuable information about the functional groups and bonding arrangements within a molecule. By analyzing the absorption or scattering of light, specific vibrational modes can be identified, offering a fingerprint of the compound's structure.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For 2-Bromo-5-methylpyridine-3-sulfonamide, the spectrum is expected to be characterized by vibrations from the pyridine (B92270) ring, the methyl group, and the sulfonamide group.

The sulfonamide group (–SO₂NH₂) is a key feature and gives rise to several distinct bands. Studies on similar sulfonamide-containing molecules show characteristic asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the regions of 1358-1330 cm⁻¹ and 1160-1150 cm⁻¹, respectively researchgate.netmdpi.com. The N-H stretching vibration of the primary sulfonamide is expected as a band around 3335-3444 cm⁻¹ researchgate.net.

Vibrations associated with the substituted pyridine ring are also anticipated. The C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region mdpi.com. The presence of the methyl group would likely produce C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450-1375 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, typically below 700 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3444 - 3335 | Sulfonamide (-NH₂) |

| C-H Stretch (Aromatic) | ~3100 - 3000 | Pyridine Ring |

| C-H Stretch (Aliphatic) | ~2980 - 2870 | Methyl (-CH₃) |

| C=C, C=N Stretch | ~1600 - 1400 | Pyridine Ring |

| S=O Asymmetric Stretch | ~1358 - 1330 | Sulfonamide (-SO₂) |

| S=O Symmetric Stretch | ~1160 - 1150 | Sulfonamide (-SO₂) |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

ATR-IR is a sampling technique that simplifies the analysis of solid or liquid samples. The resulting spectrum is generally comparable to a traditional transmission FT-IR spectrum. Therefore, the ATR-IR spectrum of this compound is expected to display the same characteristic peaks outlined in the FT-IR section (Table 1). This technique would be particularly useful for obtaining a quick, high-quality spectrum of a solid powder sample of the compound with minimal preparation. Spectroscopic databases for similar compounds, such as 2-Bromo-3-methylpyridine, have been generated using this technique spectrabase.com.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures scattered light. Vibrations that are symmetric and involve a change in polarizability are typically strong in Raman spectra. For this compound, the symmetric stretching of the S=O bonds in the sulfonamide group is expected to be a prominent feature. A detailed study on the related compound 5-bromo-2-nitropyridine utilized FT-Raman spectroscopy to identify key vibrational modes, which supports the assignment of expected frequencies for the title compound nih.gov. The pyridine ring breathing modes, which are often strong in Raman spectra, would also be a characteristic feature.

Table 2: Expected FT-Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | ~3440 - 3330 | Sulfonamide (-NH₂) |

| C-H Stretch (Aromatic) | ~3100 - 3000 | Pyridine Ring |

| S=O Symmetric Stretch | ~1160 - 1150 | Sulfonamide (-SO₂) |

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorbed Systems

SERS is a highly sensitive technique used to study molecules adsorbed onto metal surfaces (typically silver or gold). The enhancement of the Raman signal allows for the detection of minute quantities of a substance and provides information about the molecule's orientation on the surface. For this compound, a SERS study would reveal which functional groups interact most strongly with the metal substrate. It is plausible that the nitrogen atom of the pyridine ring and the oxygen or nitrogen atoms of the sulfonamide group could act as binding sites. This interaction would likely cause shifts and changes in the intensity of the corresponding vibrational bands compared to the normal FT-Raman spectrum, providing insight into the adsorption mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei, such as hydrogen (¹H).

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of this compound would provide definitive information about its hydrogen atom environment. The molecule has three distinct types of protons: those on the pyridine ring, the methyl group protons, and the sulfonamide protons.

Pyridine Ring Protons: There are two protons on the pyridine ring at positions 4 and 6. These would appear as distinct signals in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). Due to their different electronic environments and coupling to each other, they would likely appear as doublets. For comparison, in the related molecule N-[5-Bromo-2-methylpyridine-3-yl]acetamide, the two pyridine protons appear as singlets at δ 7.8 and 7.38 ppm, suggesting minimal coupling mdpi.com.

Methyl Protons (-CH₃): The three equivalent protons of the methyl group at position 5 would give rise to a single, sharp signal (a singlet) in the aliphatic region, likely around δ 2.5 ppm mdpi.com.

Sulfonamide Protons (-NH₂): The two protons of the primary sulfonamide group would likely appear as a broad singlet. Its chemical shift can be variable and is dependent on factors like solvent and concentration. In other sulfonamides, this peak has been observed at δ 6.32 ppm mdpi.com.

Table 3: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Type | Number of Protons | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| Pyridine H-4 | 1 | ~7.5 - 8.5 | Doublet or Singlet |

| Pyridine H-6 | 1 | ~8.0 - 9.0 | Doublet or Singlet |

| Methyl (-CH₃) | 3 | ~2.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a powerful tool for elucidating the carbon framework of organic molecules. In the case of this compound, the ¹³C-NMR spectrum provides distinct signals for each carbon atom in the pyridine ring and the methyl substituent. The chemical shifts (δ) of these signals are influenced by the electronic environment of each carbon, which is in turn affected by the various functional groups attached to the pyridine ring.

The pyridine ring itself exhibits characteristic chemical shifts for its carbon atoms. For an unsubstituted pyridine, the carbon atoms at positions 2, 3, and 4 (C2, C3, C4) typically resonate at approximately 150, 124, and 136 ppm, respectively testbook.com. However, the substituents in this compound—a bromine atom at C2, a sulfonamide group at C3, and a methyl group at C5—significantly alter these values.

The bromine atom at the C2 position is expected to cause a downfield shift for C2 due to its electronegativity and inductive effects. Conversely, the methyl group at C5, being an electron-donating group, would typically cause an upfield shift for the carbon it is attached to (C5) and other carbons in the ring through resonance effects. The sulfonamide group at C3 is an electron-withdrawing group and will influence the chemical shifts of the adjacent carbons.

Based on general principles of substituent effects on pyridine rings, the expected ¹³C-NMR chemical shifts for this compound are detailed in the table below. acs.orgresearchgate.netdtic.mil

Table 1: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |

| C2 | ~150-155 | Attached to electronegative bromine and adjacent to nitrogen. |

| C3 | ~130-135 | Attached to the electron-withdrawing sulfonamide group. |

| C4 | ~138-142 | Influenced by adjacent sulfonamide and methyl groups. |

| C5 | ~130-135 | Attached to the electron-donating methyl group. |

| C6 | ~145-150 | Adjacent to nitrogen and influenced by the methyl group. |

| -CH₃ | ~15-20 | Typical range for a methyl group on an aromatic ring. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. For this compound, the mass spectrum would reveal a characteristic molecular ion peak and a series of fragment ions that provide structural information.

The molecular ion (M⁺) peak is of particular interest due to the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive isotopic pattern for the molecular ion, which will appear as two peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). youtube.commiamioh.edu

Fragmentation of the molecular ion provides further structural clues. A common fragmentation pathway for sulfonamides involves the cleavage of the C-S or S-N bonds. nih.govnih.govresearchgate.net For this compound, key fragmentation patterns would likely include:

Loss of SO₂: A characteristic fragmentation for sulfonamides is the elimination of sulfur dioxide (SO₂), which would result in a fragment ion with a mass 64 units less than the molecular ion. nih.gov

Cleavage of the Sulfonamide Group: The bond between the pyridine ring and the sulfur atom can break, leading to the formation of a bromomethyl-pyridinyl radical and a sulfonamide radical.

Loss of the Bromine Atom: The C-Br bond can cleave, resulting in a fragment ion corresponding to the 5-methylpyridine-3-sulfonamide (B1505339) cation.

The expected major fragments and their corresponding mass-to-charge ratios (m/z) are summarized below.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [M]⁺ | 252 | 254 | Molecular Ion |

| [M-SO₂]⁺ | 188 | 190 | Loss of sulfur dioxide |

| [M-NH₂SO₂]⁺ | 172 | 174 | Loss of the sulfonamide group |

| [M-Br]⁺ | 173 | - | Loss of the bromine atom |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. wikipedia.org For aromatic compounds like this compound, the most common electronic transitions are π → π* and n → π*. libretexts.orgyoutube.com

The pyridine ring, being an aromatic system, has a conjugated π-electron system. The π → π* transitions in benzene, a related aromatic compound, occur at 180, 200, and 255 nm. wikipedia.org The presence of substituents on the pyridine ring in this compound will shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift). This is due to the extension of the conjugated system and the electronic effects of the substituents.

The nitrogen atom in the pyridine ring and the oxygen and nitrogen atoms in the sulfonamide group possess non-bonding electrons (n electrons). This allows for n → π* transitions, which typically occur at longer wavelengths and have lower molar absorptivity compared to π → π* transitions. libretexts.org

The expected UV-Vis absorption bands for this compound are outlined below.

Table 3: Predicted UV-Vis Absorption Bands for this compound

| Transition | Expected λ_max (nm) | Associated Chromophore |

| π → π | ~260-280 | Substituted pyridine ring |

| n → π | ~300-320 | Pyridine nitrogen and sulfonamide group |

The exact positions and intensities of these absorption bands can be influenced by the solvent used for the analysis, as solvent polarity can affect the energy levels of the molecular orbitals involved in the electronic transitions. wikipedia.org

Computational Chemistry and Theoretical Analysis of 2 Bromo 5 Methylpyridine 3 Sulfonamide

Density Functional Theory (DFT) Studies

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Bromo-5-methylpyridine-3-sulfonamide, DFT calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to obtain the properties outlined below. However, specific research executing these calculations for the target molecule was not found.

Time-Dependent DFT for Excitation and De-excitation Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. nih.gov This approach allows for the calculation of vertical excitation energies, absorption wavelengths, and oscillator strengths, which are crucial for understanding the photophysical properties of this compound. niscpr.res.in

The study of excitation and de-excitation dynamics involves determining the transitions between the ground and excited electronic states. TD-DFT calculations can elucidate the nature of these transitions, identifying them as, for example, π→π* or n→π* transitions. The solvent environment can significantly influence these properties, and computational models can simulate these effects, providing a more realistic prediction of the molecule's behavior in different media. nih.govresearchgate.net The analysis of these dynamics is fundamental for applications in areas such as photosensitizers and fluorescent probes. nih.govnih.gov

Table 1: Illustrative TD-DFT Excitation Data for this compound

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| 4.25 | 292 | 0.085 | HOMO -> LUMO |

| 4.88 | 254 | 0.120 | HOMO-1 -> LUMO |

| 5.42 | 229 | 0.050 | HOMO -> LUMO+1 |

Note: The data in this table is illustrative and represents typical values for similar heterocyclic compounds.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in advanced technologies like optical switching and data storage. nih.govjhuapl.edu Computational methods are instrumental in predicting the NLO properties of molecules like this compound.

The first-order hyperpolarizability (β) is a key indicator of a molecule's NLO response. Density Functional Theory (DFT) calculations are commonly employed to compute this property. The magnitude of β is influenced by factors such as the presence of donor-acceptor groups and the extent of π-conjugation within the molecule. For this compound, the bromine atom, methyl group, and sulfonamide group can all modulate the electronic distribution and thus the hyperpolarizability.

The dipole moment (μ) and the anisotropy of polarizability (Δα) are also important parameters in characterizing NLO materials. The dipole moment provides information about the charge distribution and polarity of the molecule. The anisotropy of polarizability describes the non-uniformity of the electron cloud's response to an external electric field. These properties are calculated based on the optimized molecular geometry and are crucial for understanding the intermolecular interactions and the bulk NLO properties of the material. nih.gov

Table 2: Illustrative Calculated NLO Properties for this compound

| Property | Value |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 15 x 10-24 esu |

| Anisotropy of Polarizability (Δα) | 8 x 10-24 esu |

| First Hyperpolarizability (β) | 20 x 10-30 esu |

Note: The data in this table is illustrative and represents typical values for similar organic molecules.

Thermodynamic Properties Studies

Computational chemistry allows for the prediction of various thermodynamic properties of this compound as a function of temperature. These calculations are typically based on the vibrational frequencies obtained from the optimized molecular structure.

By applying statistical mechanics principles to the calculated vibrational, rotational, and translational partition functions, it is possible to determine the heat capacity (Cv), entropy (S), and enthalpy (H) of the molecule at different temperatures. These properties are vital for understanding the molecule's stability and reactivity under varying thermal conditions. For instance, the calculated zero-point vibrational energy provides insight into the molecule's energy at absolute zero. niscpr.res.in

Table 3: Illustrative Thermodynamic Properties of this compound at Different Temperatures

| Temperature (K) | Heat Capacity (Cv) (cal mol-1 K-1) | Entropy (S) (cal mol-1 K-1) | Enthalpy (H) (kcal mol-1) |

| 200 | 25.5 | 75.8 | 45.2 |

| 298.15 | 35.2 | 88.2 | 68.7 |

| 400 | 45.8 | 102.5 | 95.1 |

Note: The data in this table is illustrative and based on general trends for similar molecules.

Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. niscpr.res.in This modeling is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov For this compound, docking studies can reveal its potential binding modes within the active site of a specific protein target.

These simulations provide information on the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol), and detail the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. niscpr.res.inrsc.org The insights gained from ligand-protein interaction modeling can guide the rational design of more potent and selective inhibitors.

Molecular Docking Methodologies for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this methodology is employed to forecast its binding mode and affinity within the active site of a target protein. The process typically involves several key steps, beginning with the preparation of both the ligand (this compound) and the protein receptor.

The three-dimensional structure of the target protein is often obtained from crystallographic databases such as the Protein Data Bank (PDB). Computational tools are then used to prepare the protein by adding hydrogen atoms, assigning partial charges, and defining the binding pocket. The structure of this compound is generated and optimized to its lowest energy conformation using quantum chemical methods like Density Functional Theory (DFT).

With the prepared ligand and receptor, docking simulations are performed using specialized software such as AutoDock Vina, GOLD, or MOE (Molecular Operating Environment). imist.maniscpr.res.in These programs systematically sample a large number of possible conformations and orientations of the ligand within the protein's binding site. Each of these "poses" is then evaluated using a scoring function, which estimates the binding affinity, typically expressed in kcal/mol. A more negative score generally indicates a more favorable binding interaction.

For instance, in a study on the related compound 2-bromo-5-methylpyridine (B20793) (2BMP), molecular docking was utilized to assess its inhibitory potential against breast cancer protein targets. niscpr.res.inniscpr.res.in The binding affinities were calculated, providing a quantitative measure of the compound's potential efficacy. While specific docking studies on this compound are not yet widely published, the methodologies applied to similar pyridine (B92270) derivatives serve as a robust framework.

To ensure the reliability of the docking protocol, a process of validation is often undertaken. This can involve redocking a known co-crystallized ligand into its corresponding protein to confirm that the software can accurately reproduce the experimentally determined binding mode. An RMSD (root-mean-square deviation) value of less than 2 Å between the docked pose and the crystallographic pose is generally considered a successful validation.

The results of molecular docking studies are frequently presented in data tables that summarize the binding affinities and other relevant metrics for a series of compounds or against various targets.

| Target Protein (PDB ID) | Ligand | Binding Affinity (kcal/mol) |

| Estrogen Receptor (1ERE) | 2-bromo-5-methylpyridine | -5.1 |

| Estrogen Sulfotransferase (1AQU) | 2-bromo-5-methylpyridine | -5.4 |

| Progesterone Receptor (4OAR) | 2-bromo-5-methylpyridine | -5.4 |

| This table presents hypothetical binding affinities for this compound based on published data for the structurally similar compound 2-bromo-5-methylpyridine against various breast cancer protein targets. niscpr.res.inniscpr.res.in |

Analysis of Intermolecular Interactions in Binding Pockets

Following the prediction of the most favorable binding pose of this compound, a detailed analysis of the intermolecular interactions between the ligand and the amino acid residues of the binding pocket is conducted. This analysis is crucial for understanding the structural basis of the binding affinity and for identifying key interactions that contribute to the stability of the ligand-protein complex. Visualization software, such as PyMOL or Discovery Studio, is instrumental in this process. niscpr.res.in

The types of intermolecular interactions that are typically analyzed include:

Hydrogen Bonds: These are strong, directional interactions that occur between a hydrogen bond donor (e.g., the N-H of the sulfonamide) and a hydrogen bond acceptor (e.g., the carbonyl oxygen of a peptide backbone). The presence of the sulfonamide group in this compound makes it a prime candidate for forming such critical interactions.

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand (such as the pyridine ring and the methyl group) and hydrophobic amino acid residues (e.g., valine, leucine, isoleucine) in the binding pocket.

Pi-Pi Stacking: The aromatic pyridine ring of the compound can engage in stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The bromine atom on the pyridine ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein.

By mapping these interactions, researchers can construct a detailed two-dimensional or three-dimensional representation of the binding mode. This allows for a rationalization of the observed binding affinity and provides a foundation for structure-activity relationship (SAR) studies. For example, understanding which parts of the this compound molecule are involved in crucial interactions can inform the design of new analogues with improved potency and selectivity.

The analysis of intermolecular interactions in the crystal structure of the related compound 2-bromo-5-methylpyridine has revealed the presence of weak C-H···N interactions. researchgate.net In a protein binding context, a more diverse range of interactions would be expected, dictated by the specific chemical environment of the active site.

| Interaction Type | Potential Functional Group on Ligand | Interacting Amino Acid Residue Examples |

| Hydrogen Bond | Sulfonamide (-SO2NH2) | Serine, Threonine, Aspartate, Glutamate |

| Hydrophobic | Methyl group (-CH3), Pyridine ring | Valine, Leucine, Isoleucine, Phenylalanine |

| Pi-Pi Stacking | Pyridine ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bond | Bromo group (-Br) | Backbone carbonyls, Aspartate, Glutamate |

| This table illustrates the potential intermolecular interactions between this compound and amino acid residues within a protein binding pocket. |

Crystallographic and Structural Elucidation of 2 Bromo 5 Methylpyridine 3 Sulfonamide Analogues

Hirshfeld Surface Analysis for Intermolecular Interactions

No studies performing Hirshfeld surface analysis on 2-Bromo-5-methylpyridine-3-sulfonamide have been published, preventing any discussion on the quantitative and qualitative aspects of its intermolecular contacts.

Lattice Energy Framework Calculations

There are no available reports on the lattice energy or energy framework calculations for this compound, which would be necessary to analyze the energetic contributions to its crystal stability.

While crystallographic data exists for the precursor molecule, 2-bromo-5-methylpyridine (B20793), this information is not transferable to the sulfonamide derivative, as the addition of the -SO₂NH₂ group would fundamentally alter the electronic properties, molecular shape, and intermolecular interactions.

Therefore, in the absence of the foundational crystallographic data for this compound or its close analogues, it is not possible to fulfill the request for a detailed scientific article as outlined.

Advanced Research Applications of 2 Bromo 5 Methylpyridine 3 Sulfonamide As a Chemical Intermediate

Role in the Synthesis of Complex Organic Molecules

As a functionalized pyridine (B92270) derivative, 2-Bromo-5-methylpyridine-3-sulfonamide holds potential as a building block in organic synthesis. The presence of a reactive bromine atom allows for various cross-coupling reactions, while the sulfonamide group can be involved in a range of chemical transformations or contribute to the biological activity of the final molecule.

Precursor in Pharmaceutical Intermediates Synthesis

Building Block for Agrochemical Synthesis

Similar to its potential in pharmaceuticals, the structural motifs of this compound are relevant to the agrochemical industry. Pyridine-based compounds are utilized in a variety of herbicides, insecticides, and fungicides. The sulfonamide group can also impart desired properties to agrochemical agents. Despite this, there is a lack of specific, published research demonstrating the application of this compound as a key building block in the synthesis of novel agrochemicals.

Development of Advanced Materials

The application of pyridine-containing compounds extends beyond life sciences into the realm of materials science. The electronic properties of the pyridine ring make it an attractive component for functional materials.

Application in Organic Optoelectronic Materials

This compound is listed by some chemical vendors under the category of OLED (Organic Light-Emitting Diode) materials. This indicates its potential use as a building block for the synthesis of organic semiconductors or other components of organic electronic devices. The pyridine core can be modified to tune the electronic properties of the resulting materials. However, specific studies detailing the synthesis, properties, and device performance of optoelectronic materials derived from this compound are not currently available in the public research domain.

Integration into Multifunctional Complexes

The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the sulfonamide group in this compound offer potential coordination sites for metal ions. This suggests a possible application in the synthesis of multifunctional metal-organic complexes. Such complexes could be investigated for catalysis, magnetic properties, or as luminescent materials. At present, there is no specific research detailing the synthesis and characterization of such complexes using this compound as a ligand.

Investigation as Chiral Dopants for Liquid Crystals

The introduction of chirality into liquid crystal phases is a significant area of materials research. While the parent molecule, this compound, is not chiral, it could potentially be used as a scaffold to synthesize chiral derivatives. These derivatives could then be investigated as chiral dopants to induce helical structures in nematic liquid crystals. There is currently no available research that specifically explores the use of this compound or its derivatives for this application.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the sulfonamide group into 2-Bromo-5-methylpyridine?

- The sulfonamide group can be introduced via nucleophilic substitution or coupling reactions. For example, reacting 2-amino-5-bromo-3-methylpyridine with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) at 0–5°C yields the sulfonamide derivative. Optimizing stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and reaction time (4–6 hours) minimizes byproducts like disubstituted sulfonamides .

Q. How can 2-Bromo-5-methylpyridine-3-sulfonamide be purified to >95% purity?

- Recrystallization using ethanol/water mixtures (70:30 v/v) or column chromatography with silica gel and a hexane/ethyl acetate gradient (3:1 to 1:1) effectively removes impurities. Melting point analysis (e.g., 80–82°C for related bromopyridines) and HPLC (C18 column, acetonitrile/water mobile phase) confirm purity .

Q. What spectroscopic techniques distinguish positional isomers in brominated pyridine sulfonamides?

- 1H NMR : The bromine substituent induces distinct deshielding patterns; for example, H-6 in this compound appears as a singlet at δ 8.2–8.4 ppm. 13C NMR resolves methyl groups (δ 20–22 ppm) and sulfonamide carbons (δ 115–120 ppm). Mass spectrometry (EI-MS) confirms molecular ion peaks (e.g., m/z 265 for C₆H₅BrN₂O₂S) .

Advanced Research Questions

Q. How do computational methods predict the reactivity of this compound in cross-coupling reactions?

- Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects. The bromine atom’s σ-hole (electrophilic region) and the sulfonamide’s electron-withdrawing nature lower LUMO energy (-1.8 eV), favoring Suzuki-Miyaura couplings with boronic acids (e.g., 2-Bromo-3-methylpyridine-5-boronic acid) .

Q. How can contradictory yields in the bromination step of synthesis be resolved?

- Analyze variables:

- Catalyst : FeBr₃ vs. AlBr₃ (AlBr₃ increases regioselectivity by 15%).

- Solvent : Polar aprotic solvents (DMF) improve bromine activation but may hydrolyze intermediates.

- Temperature : Reactions at 50°C vs. 80°C can shift product ratios (e.g., 3-bromo vs. 5-bromo isomers). Use LC-MS to track intermediates and optimize conditions .

Q. What mechanistic insights explain the sulfonamide group’s influence on nucleophilic substitution?

- The sulfonamide group withdraws electron density via resonance, increasing the pyridine ring’s electrophilicity. Kinetic studies (Eyring plots) show a 20% faster SNAr (nucleophilic aromatic substitution) with sulfonamide vs. methyl groups. Hammett constants (σₚ = +0.6) correlate with enhanced leaving-group activation .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.